molecular formula C31H43NO11 B12097541 Fmoc-peg7-CH2cooh

Fmoc-peg7-CH2cooh

Cat. No.: B12097541
M. Wt: 605.7 g/mol
InChI Key: KHCPJBPPFACKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-peg7-CH2cooh: is a compound that consists of a fluorenylmethyloxycarbonyl (Fmoc) group, a polyethylene glycol (PEG) spacer with seven ethylene glycol units, and a terminal carboxylic acid group. This compound is widely used in organic synthesis, particularly in the field of peptide synthesis, due to its ability to increase solubility in aqueous media and its versatility in forming stable amide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-peg7-CH2cooh typically involves the reaction of fluorenylmethyloxycarbonyl chloride with a polyethylene glycol derivative that has a terminal hydroxyl group. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The resulting intermediate is then reacted with a carboxylic acid derivative to introduce the terminal carboxylic acid group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is typically purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Fmoc-peg7-CH2cooh can undergo oxidation reactions, particularly at the terminal carboxylic acid group, to form corresponding carboxylate anions.

    Reduction: The compound can be reduced to form alcohol derivatives, although this is less common.

    Substitution: The Fmoc group can be removed under basic conditions, such as with piperidine, to yield a free amine.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-peg7-CH2cooh is extensively used in solid-phase peptide synthesis (SPPS) as a linker molecule. The Fmoc group serves as a protecting group for amines, allowing for stepwise peptide chain elongation .

Biology and Medicine: In biological and medical research, this compound is used to create bioconjugates and drug delivery systems. The PEG spacer enhances the solubility and biocompatibility of the conjugates, making them suitable for therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of hydrogels and other polymeric materials. These materials have applications in tissue engineering, drug delivery, and as scaffolds for cell culture .

Mechanism of Action

The mechanism of action of Fmoc-peg7-CH2cooh primarily involves its role as a linker and protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and can be selectively removed under basic conditions. The PEG spacer provides flexibility and solubility, while the terminal carboxylic acid group allows for further functionalization and conjugation .

Properties

Molecular Formula

C31H43NO11

Molecular Weight

605.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C31H43NO11/c33-30(34)24-42-22-21-41-20-19-40-18-17-39-16-15-38-14-13-37-12-11-36-10-9-32-31(35)43-23-29-27-7-3-1-5-25(27)26-6-2-4-8-28(26)29/h1-8,29H,9-24H2,(H,32,35)(H,33,34)

InChI Key

KHCPJBPPFACKPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.